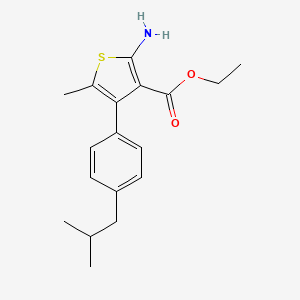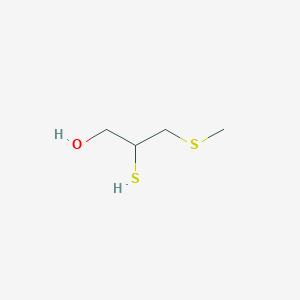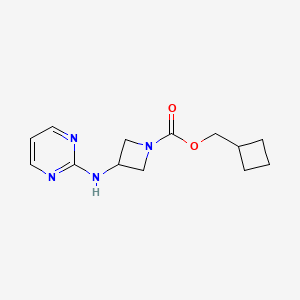![molecular formula C18H24N4O3S B2889132 4-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione CAS No. 1903602-67-4](/img/structure/B2889132.png)
4-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- A study on the condensation of carboxylic acids and amines presented an efficient method for the synthesis of amides and esters, demonstrating a practical approach for forming bonds relevant to complex molecules similar to the one (Kunishima et al., 1999).
Biological Activity and Antimicrobial Properties
- Research into triazole derivatives has shown that these compounds possess antimicrobial activities, suggesting that similar structures could be explored for their antimicrobial potential (Bektaş et al., 2007).
- A study on the synthesis and biological activity of triazole analogues of piperazine revealed significant inhibition of bacterial growth, indicating the potential for developing antimicrobial agents from compounds with similar frameworks (Nagaraj et al., 2018).
Potential Therapeutic Applications
- Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating a route for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
- The interaction of antagonists with cannabinoid receptors has been analyzed to understand the molecular basis of their action, providing insights into the development of compounds targeting specific receptors for therapeutic purposes (Shim et al., 2002).
作用機序
Target of Action
The compound, also known as (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-indazol-3-yl)methanone, is a synthetic cannabinoid that binds to cannabinoid (CB1) receptors as a full and potent agonist . The CB1 receptor plays a crucial role in the central nervous system, influencing mood, appetite, pain sensation, and memory .
Mode of Action
As a full agonist of the CB1 receptor, the compound mimics the action of endogenous cannabinoids, binding to the receptor and triggering a response . This interaction results in changes in the intracellular signaling pathways, leading to the physiological and psychological effects associated with cannabinoids .
Biochemical Pathways
The compound’s interaction with the CB1 receptor affects various biochemical pathways. For instance, it can inhibit the activity of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) in the cell . This can further affect downstream signaling pathways, such as the protein kinase A pathway . Additionally, the compound may also influence the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cellular processes like proliferation, differentiation, and apoptosis .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, allowing it to cross biological membranes and reach its target receptors in the brain . Its bioavailability would be influenced by factors such as the route of administration and the presence of metabolic enzymes .
Result of Action
The activation of the CB1 receptor by the compound can lead to various molecular and cellular effects. These may include changes in neurotransmitter release, alterations in ion channel activity, and modulation of intracellular signaling pathways . The overall result of these actions can lead to the psychoactive effects typically associated with cannabinoids .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its metabolism and action . Additionally, factors such as pH and temperature can influence its stability and activity
特性
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1-methylindazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-20-16-5-3-2-4-15(16)17(19-20)18(23)22-10-8-21(9-11-22)14-6-12-26(24,25)13-7-14/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGOIMPOXNYPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4CCS(=O)(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)
![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)




![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)

![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)
![2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B2889067.png)

![N-benzyl-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2889070.png)


